molecular formula C15H24ClNO B5209941 4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine

4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B5209941
M. Wt: 269.81 g/mol
InChI Key: KDHSTWKNKIQBGR-UHFFFAOYSA-N
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Description

4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that features a phenoxy group substituted with chlorine and methyl groups, attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 2-chloro-5-methylphenol with N,N-diethylbutan-1-amine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of a base such as sodium hydroxide can help in deprotonating the phenol, making it more reactive towards the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to active sites, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-methylphenol: A precursor in the synthesis of 4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine.

    4-(2-chloro-5-methylphenoxy)piperidine: Another compound with a similar phenoxy group but different amine structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24ClNO/c1-4-17(5-2)10-6-7-11-18-15-12-13(3)8-9-14(15)16/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHSTWKNKIQBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=C(C=CC(=C1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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